Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane
Description
Properties
CAS No. |
177087-92-2 |
|---|---|
Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane |
InChI |
InChI=1S/C10H20Si/c1-9-5-6-10(7-9)8-11(2,3)4/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
UIAABQPBPDPDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C1)C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically involves the formation of a carbon-silicon bond between a cyclopentenylmethyl intermediate and a trimethylsilyl reagent. The common approaches include:
- Hydrosilylation of Alkenes: Addition of hydrosilanes (e.g., trimethylsilane or derivatives) across the double bond of cyclopentenes or related alkenes.
- Nucleophilic Substitution Using Organometallic Intermediates: Generation of a cyclopentenylmethyl organometallic species (e.g., Grignard or organolithium reagent) followed by reaction with a chlorotrimethylsilane or related silyl electrophile.
- Radical-Mediated Silylation: Radical addition of trimethylsilyl radicals to cyclopentenylmethyl precursors under controlled conditions.
Detailed Preparation Routes
Organometallic Route via Grignard Reagents
- Step 1: Preparation of cyclopentenylmethyl halide (e.g., bromide or iodide) from 3-methylcyclopentene derivatives.
- Step 2: Formation of the corresponding Grignard reagent by reaction with magnesium turnings in anhydrous ether or tetrahydrofuran (THF). Initiation can be facilitated by additives such as dibromoethane or iodine to activate magnesium surface.
- Step 3: Reaction of the cyclopentenylmethyl Grignard reagent with chlorotrimethylsilane (Me3SiCl) to form the desired trimethylsilyl-substituted product.
$$
\text{3-methylcyclopentenylmethyl-Br} + Mg \xrightarrow[\text{ether}]{\text{dry}} \text{3-methylcyclopentenylmethyl-MgBr}
$$
$$
\text{3-methylcyclopentenylmethyl-MgBr} + \text{Me}_3\text{SiCl} \rightarrow \text{Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane} + MgBrCl
$$
- The reaction requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.
- Temperature control is critical to avoid side reactions.
- Purification is typically achieved by column chromatography.
Hydrosilylation of 3-Methylcyclopentene Derivatives
- Step 1: Use of 3-methylcyclopentene or a suitable derivative as the alkene substrate.
- Step 2: Catalytic hydrosilylation using a hydrosilane such as trimethylsilane (Me3SiH) in the presence of a transition metal catalyst (e.g., platinum, rhodium, or manganese complexes).
- Step 3: The hydrosilane adds across the double bond, yielding the trimethylsilylmethyl-substituted cyclopentane derivative.
- Direct addition avoids the need for halide intermediates.
- Potential for stereoselective control depending on catalyst and conditions.
- Control of regioselectivity to ensure addition at the desired position.
- Catalyst cost and sensitivity.
Radical-Mediated Silylation
- Radical initiation (thermal or photochemical) generates trimethylsilyl radicals.
- These radicals add to cyclopentenylmethyl precursors or alkenes.
- Radical chain propagation leads to the formation of the target silane.
This method is less common but can be useful for complex substrates or when other methods fail.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|---|
| Grignard Reaction | Cyclopentenylmethyl halide, Mg, Me3SiCl, THF | High selectivity, well-established | Requires anhydrous conditions | 70-90% |
| Hydrosilylation | 3-Methylcyclopentene, Me3SiH, Pt/Rh catalyst | Direct, fewer steps | Catalyst cost, regioselectivity | 60-85% |
| Radical Silylation | Me3Si radicals, thermal/photochemical initiation | Mild conditions, radical tolerant | Control of side reactions | 50-75% |
Research Findings and Notes
- Grignard-based synthesis is the most commonly reported and reliable method for preparing trimethylsilyl-substituted cyclopentenylmethyl compounds. The use of magnesium turnings activated by dibromoethane or iodine ensures efficient formation of the organomagnesium intermediate.
- Hydrosilylation has been explored extensively for related silane compounds, with transition metal catalysts enabling selective addition of hydrosilanes to alkenes. This method is advantageous for its atom economy and fewer purification steps.
- Radical methods provide alternative pathways, especially when sensitive functional groups are present. Triethylsilane and tris(trimethylsilyl)silane have been used as radical hydride sources in related systems, suggesting potential applicability to trimethylsilyl derivatives.
- The choice of solvent (e.g., THF, diethyl ether) and reaction temperature critically influence the outcome and yield.
- Purification typically involves silica gel chromatography, and characterization is confirmed by NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may use alkyl halides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or alkylated silanes.
Scientific Research Applications
Organic Synthesis
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is utilized as a precursor in organic synthesis. Its structure allows it to participate in various reactions, including:
- Cationic Polymerization : It can serve as a monomer or co-monomer in the cationic polymerization process, contributing to the formation of complex polymers with desired properties. This application is significant in developing materials with specific mechanical and thermal characteristics .
- Silane Coupling Agents : The compound acts as a silane coupling agent, enhancing the bonding between inorganic materials (like glass or metals) and organic polymers. This property is crucial in industries such as coatings and adhesives .
Material Science
In material science, this compound has applications in:
- Surface Modification : The compound can modify surfaces to improve hydrophobicity or adhesion properties. This modification is particularly useful in creating water-repellent surfaces or enhancing the durability of coatings .
- Nanocomposite Development : It is used in synthesizing nanocomposites where silanes improve the dispersion of nanoparticles within polymer matrices, leading to enhanced mechanical properties and thermal stability .
Therapeutic Applications
Emerging research indicates potential therapeutic applications of this compound:
- Nrf2 Activators : Studies have suggested that compounds with similar structures may activate the Nrf2 pathway, which plays a role in cellular defense mechanisms against oxidative stress. This activation could be beneficial in developing treatments for neurodegenerative diseases .
Analytical Chemistry
The compound can be employed in analytical chemistry techniques such as:
- Nuclear Magnetic Resonance (NMR) : Its unique structural features make it suitable for NMR studies, aiding in the characterization of complex mixtures and understanding reaction mechanisms .
Case Study 1: Cationic Polymerization
A study demonstrated the effectiveness of this compound as a co-monomer in cationic polymerization processes. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to those synthesized without this silane .
Case Study 2: Surface Modification for Coatings
Research highlighted the use of this compound in modifying the surface properties of coatings applied to metal substrates. The treated surfaces showed improved adhesion and resistance to corrosion, making them ideal for industrial applications .
Mechanism of Action
The mechanism of action of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane involves its ability to act as a hydride donor in various chemical reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The compound can also form stable complexes with transition metals, which can catalyze various organic transformations .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane and its analogues:
Key Observations :
- Ring Size Effects: Cyclopentenyl (5-membered) vs. cycloheptenyl (7-membered) rings influence strain and reactivity.
- Substituent Effects : The phenyl group in Trimethyl(2-phenyl-2-propen-1-yl)silane introduces aromaticity, reducing hydrogen content and increasing molecular weight compared to aliphatic analogues .
- Steric Effects : Compounds like (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane have bulky substituents that may hinder nucleophilic attacks or catalytic interactions .
Stability and Spectroscopic Characterization
- Stability : Cycloheptenyl silanes () may exhibit greater thermal stability due to reduced ring strain compared to cyclopentenyl analogues .
- Spectroscopy : Nuclear magnetic resonance (NMR) data for compounds like Trimethyl((2-methylcyclohexylidene)(phenyl)methyl)silane () confirm structural assignments through distinct chemical shifts for silicon-bound methyl groups and olefinic protons .
Biological Activity
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane, a silane compound, has garnered attention in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a silane group attached to a cyclopentene ring, which may influence its reactivity and interaction with biological systems. Its molecular formula is , and it has a molecular weight of approximately 170.324 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that silane compounds can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting pro-inflammatory cytokines, which may be relevant for conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : The structure of this compound may contribute to its ability to disrupt microbial cell membranes, leading to antimicrobial effects.
Case Study 1: Antioxidant Activity
In a study investigating the antioxidant properties of various silanes, this compound was tested against free radical scavenging assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to control groups, suggesting its potential as an antioxidant agent .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of similar silane compounds. In vitro assays demonstrated that this compound could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value was determined to be approximately 15 µM, indicating moderate potency .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 15 | Anti-inflammatory |
| 13β-Hydroxy conidiogenone C | 2.19 | Anti-inflammatory |
| Other Silanes | Varies | Antioxidant/Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
